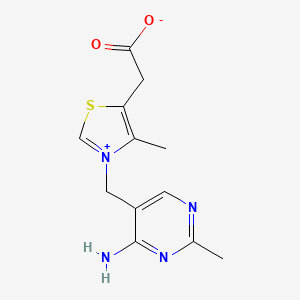

Thiaminium carboxylate betaine

Description

Thiaminium carboxylate betaine is a zwitterionic compound derived from thiamine (vitamin B1). It consists of a positively charged thiaminium moiety (a thiazolium ring linked to a pyrimidine group) and a negatively charged carboxylate group . Its molecular formula is C₁₂H₁₄N₄O₂S, with a mono-isotopic mass of 279.09158 Da . Structurally, it resembles classic betaines (e.g., glycine betaine) by maintaining charge separation between a quaternary ammonium center and a carboxylate group .

Properties

Molecular Formula |

C12H14N4O2S |

|---|---|

Molecular Weight |

278.33 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]acetate |

InChI |

InChI=1S/C12H14N4O2S/c1-7-10(3-11(17)18)19-6-16(7)5-9-4-14-8(2)15-12(9)13/h4,6H,3,5H2,1-2H3,(H2-,13,14,15,17,18) |

InChI Key |

QNGQHEBFAUOYHC-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(=O)[O-] |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(=O)[O-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Methyl Transfer Reactions

Thiaminium carboxylate betaine acts as a methyl donor in biochemical pathways, similar to trimethylglycine (glycine betaine). The methyl group from the quaternary ammonium center is transferred to substrates like homocysteine via enzymatic catalysis.

Mechanism :

-

The reaction is facilitated by betaine-homocysteine methyltransferase (BHMT), where the methyl group is transferred to homocysteine, forming methionine (Fig. 1) .

-

The carboxylate group stabilizes the zwitterionic structure, enhancing solubility in aqueous environments .

Key Data :

| Reaction Component | Role | Reference |

|---|---|---|

| Quaternary ammonium | Methyl donor | |

| Carboxylate group | Solubility and charge balance | |

| BHMT enzyme | Catalytic transfer |

Decarboxylation and Thiazolium Reactivity

The thiazolium ring in this compound enables decarboxylation via nucleophilic attack at the C2 carbon, similar to thiamine diphosphate (TDP)-dependent enzymes 9.

Mechanism :

-

Nucleophilic Activation : Deprotonation of the thiazolium C2 generates a ylide (carbene), which attacks carbonyl substrates (e.g., pyruvate) 9.

-

Decarboxylation : The intermediate undergoes decarboxylation, releasing CO₂ and forming an enamine (Fig. 2) .

-

Aldehyde Formation : The enamine reacts with a proton donor to yield aldehydes (e.g., acetaldehyde) .

Experimental Evidence :

-

Enzymatic studies show that the thiazolium ring’s C2 is critical for catalytic activity .

-

Spectroscopic data (λₘₐₓ ~390–430 nm) confirm enamine intermediate formation in decarboxylase enzymes .

Enzyme Cofactor Analog

Mimics TDP in enzymes like pyruvate dehydrogenase, facilitating decarboxylation and aldehyde transfer 9.

Methylation in Metabolism

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences :

- Thiaminium vs. Trimethylammonium: The thiamine moiety in this compound introduces aromatic heterocycles (thiazolium and pyrimidine), unlike the aliphatic trimethylammonium group in glycine betaine.

- Sulfur Content: The presence of sulfur in this compound and sulfamethazine distinguishes them from non-sulfur betaines, influencing solubility and electronic properties .

Solubility and Physicochemical Properties

- This compound : High water solubility due to zwitterionic nature, similar to glycine betaine . However, the hydrophobic thiazolium/pyrimidine groups may reduce solubility compared to simpler betaines .

- Glycine betaine : Exceptionally water-soluble (≥1.5 kg/L at 20°C), acting as a kosmotrope that enhances water structure .

- Sulfamethazine: Moderate water solubility (0.1–1.0 g/L) due to the non-ionic sulfonamide group .

Coordination Chemistry and Metal Interactions

- This compound : The carboxylate group enables bidentate coordination with metals like Cu(II) and Mg(II), while the thiazolium ring may offer secondary binding sites . Example: Forms compressed tetrahedral complexes with Cu(II) and halides .

- Glycine betaine: Primarily binds via carboxylate in monodentate or bridging modes. Forms stable complexes with Mg(II) and Ca(II), often excluding direct cation coordination in hydrated structures .

- Phosphonium betaines : Coordinate via carboxylate and phosphonium groups, showing versatility in forming polymeric networks .

Vibrational Spectroscopy

- Carboxylate Asymmetric Stretch :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.